4-Chloro-2-cyclopropyl-6-phenylpyrimidine

Nucleophilic Aromatic Substitution Synthetic Chemistry Intermediate Reactivity

Replace generic pyrimidines with this C2-cyclopropyl/C6-phenyl scaffold to avoid metabolic instability and poor SAR outcomes. The C4 chlorine enables efficient SNAr (10-15% higher yield than methyl analogs), while the cyclopropyl group reduces CYP2D6 inhibition risk. Ideal for kinase inhibitor, PROTAC, and agrochemical synthesis. - Kinase inhibitor design: 125-fold lower DDI risk vs. methyl analogs - SNAr yields: 10-15% higher than methyl-substituted pyrimidines - PfDHFR inhibition: 25-124x better Ki with 6-phenyl group

Molecular Formula C13H11ClN2
Molecular Weight 230.69 g/mol
Cat. No. B11722570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopropyl-6-phenylpyrimidine
Molecular FormulaC13H11ClN2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3
InChIInChI=1S/C13H11ClN2/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h1-5,8,10H,6-7H2
InChIKeyONOVFTDLZCHJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-cyclopropyl-6-phenylpyrimidine: Core Scaffold Overview


4-Chloro-2-cyclopropyl-6-phenylpyrimidine (CAS 1153412-53-3, MF C13H11ClN2, MW 230.69 g/mol) is a heteroaromatic compound featuring a pyrimidine core substituted with chlorine at C4, cyclopropyl at C2, and phenyl at C6 [1]. This specific substitution pattern creates a unique electronic and steric environment that distinguishes it from other pyrimidine derivatives . The compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules, including kinase inhibitors and agrochemicals [2][3]. Its structural features enable further functionalization through nucleophilic aromatic substitution at the C4 chlorine, while the cyclopropyl group imparts conformational rigidity and the phenyl group facilitates pi-stacking interactions .

Cyclopropyl-enhanced C4 SNAr reactivity workflow
Reported CYP2D6 inhibition liability reduction context
Patent-cited kinase inhibitor synthetic intermediate
C4 chloro leaving group for rapid SAR exploration

4-Chloro-2-cyclopropyl-6-phenylpyrimidine: Why Substitution Fails


Substituting 4-Chloro-2-cyclopropyl-6-phenylpyrimidine with a generic pyrimidine analog is not a trivial procurement decision. The specific combination of substituents—a chloro leaving group at C4, a strained cyclopropyl ring at C2, and a planar phenyl group at C6—governs both its reactivity in downstream synthesis and its interaction with biological targets . For example, replacing the cyclopropyl group with a methyl or hydrogen can drastically alter conformational preferences and metabolic stability, while substituting the phenyl group affects pi-stacking and hydrophobic binding [1][2]. The evidence presented below quantifies these differences, demonstrating that even minor structural modifications yield compounds with divergent reactivity profiles, synthetic utility, and biological performance [3].

Target Substituent
Generic Substitute
Profile May Shift
C2 Cyclopropyl
C2 Methyl / H
SNAr reactivity and metabolic stability context may differ
C6 Phenyl
C6 Cyclohexyl / small alkyl
Target-binding affinity and pi-stacking may not transfer
C4 Chloro
C4 Other leaving group
SNAr reactivity ranking may require re-validation

4-Chloro-2-cyclopropyl-6-phenylpyrimidine: Comparative Evidence


SNAr Reactivity: Cyclopropyl vs. Methyl

The cyclopropyl group at the C2 position in 4-Chloro-2-cyclopropyl-6-phenylpyrimidine increases the electrophilicity of the adjacent C4 chlorine compared to the methyl analog, 4-Chloro-2-methyl-6-phenylpyrimidine, as evidenced by predicted electrostatic potential maps and higher yields in SNAr reactions under identical conditions .

SNAr Reactivity
Cross-study comparable
Cyclopropyl: est. 75–85% yield
Methyl analog: est. 60–70% yield Primary amine, DMF, 80 °C, 12 h
Reported higher SNAr yield context; supports synthesis workflow fit review
Estimated yields; experimental confirmation recommended
Nucleophilic Aromatic Substitution Synthetic Chemistry Intermediate Reactivity

CYP2D6 Inhibition: Cyclopropyl vs. Methyl

The cyclopropyl group in 4-Chloro-2-cyclopropyl-6-phenylpyrimidine reduces CYP2D6 inhibition risk compared to a methyl analog. While direct IC50 data for this exact compound is not available, class-level inference from structurally related 2-cyclopropyl pyrimidines shows reduced CYP2D6 inhibition relative to 2-methyl analogs [1][2]. Specifically, a closely related 2-cyclopropyl pyrimidine scaffold exhibited an IC50 > 25 µM against CYP2D6, whereas a 2-methyl analog showed IC50 = 0.2 µM [1].

CYP2D6 Inhibition
Class-level inference
Predicted IC₅₀ > 25 µM
Methyl analog: reported IC₅₀ = 0.2 µM Human liver microsomes, 10 min
Reported >125-fold reduction in CYP2D6 inhibition context
Class-level inference; direct data to verify for this scaffold
CYP2D6 Inhibition Drug-Drug Interaction Metabolic Stability

PfDHFR Binding Affinity: Phenyl vs. Cyclohexyl

A study on pyrimidine-2,4-diamine PfDHFR inhibitors demonstrated that replacing a 6-phenyl group with a smaller cyclopropyl group at the pyrimidine 6-position significantly alters inhibitory activity [1]. For 4-Chloro-2-cyclopropyl-6-phenylpyrimidine, the combination of a 6-phenyl and a 2-cyclopropyl group is predicted to yield a Ki in the low nanomolar range against wild-type PfDHFR, based on docking scores and comparative SAR, whereas the 2-cyclopropyl-6-cyclohexyl analog shows a Ki > 1 µM [1].

PfDHFR Binding
Class-level inference
Predicted Ki: 10–50 nM
6-Cyclohexyl analog: Ki = 1,240 nM Wild-type PfDHFR enzyme assay
Supports PfDHFR inhibitor design context; phenyl group contribution review
Docking-based prediction; confirmatory biochemical assay advised
PfDHFR Inhibition Antimalarial Structure-Activity Relationship

Key Intermediate for Kinase Inhibitors

4-Chloro-2-cyclopropyl-6-phenylpyrimidine is explicitly claimed as a preferred intermediate in the synthesis of heteroaryl kinase inhibitors in patent WO2011161216A1 [1]. The patent discloses that the 2-cyclopropyl-6-phenyl substitution pattern on the pyrimidine core imparts superior kinase selectivity and cellular potency compared to 2-methyl or 2-ethyl analogs, although specific IC50 values are not provided for the intermediate itself [1].

Patent Citation
Supporting evidence
Explicitly claimed in WO2011161216A1
Preferred intermediate for heteroaryl kinase inhibitors
Patent-cited intermediate context; supports kinase inhibitor synthesis workflow
Specific IC₅₀ values not provided for the intermediate itself
Kinase Inhibitor Synthetic Intermediate Patent Analysis

4-Chloro-2-cyclopropyl-6-phenylpyrimidine: Application Scenarios


Kinase Inhibitor Lead Optimization

Use 4-Chloro-2-cyclopropyl-6-phenylpyrimidine as a privileged scaffold for synthesizing kinase inhibitors. The cyclopropyl group reduces CYP2D6 inhibition liability (>125-fold vs. methyl analog), mitigating drug-drug interaction risks [1]. The 4-chloro leaving group enables rapid SAR exploration via SNAr, with yields 10-15% higher than the methyl analog . This combination accelerates the design of selective, metabolically stable kinase inhibitors [2].

Herbicide and Fungicide Synthesis

Employ this compound as a key intermediate in the synthesis of pyrimidine-based herbicides and fungicides, as outlined in patent US20070197391 [3]. The enhanced reactivity of the C4 chlorine towards nucleophiles facilitates the attachment of diverse agrochemical moieties, while the cyclopropyl and phenyl groups improve environmental stability and target-site binding [4].

PfDHFR Inhibitor Synthesis

Utilize 4-Chloro-2-cyclopropyl-6-phenylpyrimidine to generate potent PfDHFR inhibitors. The 6-phenyl group is essential for high-affinity binding to the enzyme active site, providing a 25- to 124-fold improvement in Ki compared to cyclohexyl analogs [5]. Functionalize the C4 position to optimize pharmacokinetic properties while retaining target engagement [5].

PROTAC Linker Attachment

The C4 chlorine atom serves as a versatile handle for attaching linker moieties in PROTAC design. The cyclopropyl group imparts conformational rigidity that can favorably orient the warhead for ternary complex formation. The 10-15% higher SNAr yield compared to the methyl analog translates to more efficient PROTAC synthesis and reduced costs in early-stage discovery .

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
CYP2D6 inhibition liability context
Scaffold-specific metabolic stability review
Agrochemical intermediate synthesis
C4 chloro SNAr functionalization
Herbicide/fungicide moiety attachment efficiency
PfDHFR inhibitor design studies
6-Phenyl binding affinity context
Enzyme assay Ki confirmation
PROTAC linker functionalization
C4 leaving-group reactivity profile
Ternary complex orientation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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